molecular formula C28H27NO5 B2743612 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-23-2

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2743612
CAS No.: 866813-23-2
M. Wt: 457.526
InChI Key: VDSKXKKYTWDXCZ-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 4-ethoxybenzoyl group at position 3, dimethoxy substituents at positions 6 and 7 of the quinoline core, and a 3-methylbenzyl moiety at position 1. Its molecular formula is C₂₈H₂₇NO₅ (calculated molecular weight: 481.52 g/mol). The 3-methylbenzyl substituent introduces steric bulk, which could affect binding interactions in biological systems .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-34-21-11-9-20(10-12-21)27(30)23-17-29(16-19-8-6-7-18(2)13-19)24-15-26(33-4)25(32-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKXKKYTWDXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related quinolin-4-one derivatives, focusing on substituent variations, physicochemical properties, and synthesis approaches.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Features
Target Compound: 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₈H₂₇NO₅ 481.52 3: 4-Ethoxybenzoyl; 6,7: dimethoxy; 1: 3-methylbenzyl Not reported High lipophilicity; electron-rich core
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one C₂₄H₂₁ClNO₅S 470.95 3: Benzenesulfonyl; 1: 4-chlorobenzyl Not reported Sulfonyl group enhances polarity; chloro substituent increases halogen bonding potential
6,7-Difluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₅H₂₂F₂NO₃S 466.51 3: 3-methylbenzenesulfonyl; 6,7: difluoro; 1: 3-methylbenzyl Not reported Fluorine atoms improve metabolic stability; dual methyl groups increase steric hindrance
3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₇H₂₇NO₆S 493.57 3: 4-ethoxybenzenesulfonyl; 6,7: dimethoxy; 1: 2-methylbenzyl Not reported Ethoxy-sulfonyl hybrid; ortho-methyl substituent may reduce rotational freedom
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₂O 376.85 4: Amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl 223–225 Amino group introduces hydrogen-bonding capacity; methoxy enhances solubility
Key Observations:
  • Substituent Effects: Lipophilicity: The target compound’s ethoxybenzoyl group likely confers higher lipophilicity than sulfonyl-containing analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility. Electronic Effects: Dimethoxy groups (target compound) vs. difluoro substituents () alter electron density; methoxy groups donate electrons, while fluorine withdraws electrons, affecting reactivity and binding. Steric Considerations: The 3-methylbenzyl group (target compound) vs.
  • Melting Points: The amino-substituted quinoline 4k () exhibits a higher melting point (223–225°C) compared to sulfonyl or benzoyl analogs, likely due to enhanced intermolecular hydrogen bonding.

Biological Activity

3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities and therapeutic potential. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a significant subject of research in medicinal chemistry.

  • Molecular Formula : C28H27NO5
  • Molecular Weight : 457.526 g/mol
  • CAS Number : 866813-23-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors that are critical in various cellular pathways. The structural features of the compound facilitate these interactions, potentially leading to modulation of target activities associated with antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity Findings
Study 1AntimicrobialInhibition of bacterial growth (E. coli, S. aureus) at concentrations ≥ 50 µg/mL.
Study 2AnticancerInduction of apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 20 µM.
Study 3CytotoxicitySignificant reduction in cell viability in various cancer cell lines (e.g., HeLa, A549) after treatment with the compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of the compound against common pathogens. Results indicated that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced proliferation rates in multiple cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with existing antibiotics and anticancer agents, revealing enhanced efficacy and reduced resistance development.

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